molecular formula C13H14BrClN2O2 B3030702 tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate CAS No. 944899-43-8

tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate

Cat. No.: B3030702
CAS No.: 944899-43-8
M. Wt: 345.62
InChI Key: CRTSOAUNUCOUFT-UHFFFAOYSA-N
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Description

tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate ( 944899-43-8) is a versatile chemical building block of significant interest in advanced organic synthesis, particularly in the development of novel pharmaceutical compounds . Its molecular formula is C13H14BrClN2O2 with a molecular weight of 345.62 g/mol . The compound features a bromomethyl group at the 3-position of a 5-chloroindazole core, which is protected by a Boc (tert-butoxycarbonyl) group on one of the nitrogen atoms. This specific structure makes it a critical precursor for N-alkylation and functionalization reactions. The bromomethyl handle allows for further derivatization through nucleophilic substitution, enabling researchers to construct more complex molecular architectures . A key application documented in recent scientific literature is its use in the direct and selective alkylation of the indazole core for the preparation and study of synthetic cannabinoids and their metabolites . This highlights its value in medicinal chemistry and forensic science research for generating new chemical entities and analytical standards. The compound requires specific storage conditions to maintain stability; it must be kept in a dark place under an inert atmosphere and stored in a freezer at -20°C . This product is intended for research purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data, as the compound may be harmful if swallowed and causes skin and eye irritation .

Properties

IUPAC Name

tert-butyl 3-(bromomethyl)-5-chloroindazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrClN2O2/c1-13(2,3)19-12(18)17-11-5-4-8(15)6-9(11)10(7-14)16-17/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTSOAUNUCOUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Cl)C(=N1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743693
Record name tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944899-43-8
Record name tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Pathways

Compounds with bromomethyl groups are often used in the synthesis of pharmaceuticals and other bioactive molecules. Therefore, the compound could potentially affect a wide range of biochemical pathways depending on the context of its use.

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s reactivity. Additionally, the presence of other reactive species could influence the compound’s stability and its ability to participate in chemical reactions.

Biological Activity

tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate, with the CAS number 944899-43-8, is a synthetic compound belonging to the indazole family. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections will explore its biological activity, synthesis, and relevant research findings.

The chemical formula of this compound is C13H14BrClN2O2C_{13}H_{14}BrClN_{2}O_{2} with a molecular weight of 345.62 g/mol. Its structure includes a bromomethyl group and a chloro substituent on the indazole ring, which may contribute to its biological properties.

PropertyValue
Chemical FormulaC₁₃H₁₄BrClN₂O₂
Molecular Weight345.62 g/mol
IUPAC Nametert-butyl 3-(bromomethyl)-5-chloroindazole-1-carboxylate
PubChem CID70700905

Biological Activity Overview

Indazole derivatives, including this compound, have been studied for various biological activities:

1. Antimicrobial Activity
Research indicates that indazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to tert-butyl 3-(bromomethyl)-5-chloro-1H-indazole have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .

2. Anti-inflammatory Properties
Indazoles have been reported to possess anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines .

3. Neuroprotective Effects
Some studies suggest that indazole derivatives may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. This activity is likely related to their ability to modulate neurotransmitter systems .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from simpler indazole derivatives. A common approach includes:

  • Formation of Indazole Core : Starting from appropriate hydrazine derivatives and aromatic compounds.
  • Bromomethylation : Introducing the bromomethyl group through electrophilic substitution.
  • Chlorination : Adding the chloro group at the designated position on the indazole ring.

Characterization methods such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Several studies highlight the biological efficacy of indazole derivatives:

Case Study 1: Antimicrobial Efficacy
A study published in European Journal of Medicinal Chemistry demonstrated that a related indazole derivative exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .

Case Study 2: Neuroprotective Mechanisms
In a neuropharmacological investigation, another indazole derivative was shown to protect neuronal cells from oxidative stress-induced damage, highlighting its potential as a therapeutic agent for neurodegenerative disorders .

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate serves as a lead compound in the design of new drugs. Its structural features are reminiscent of several FDA-approved drugs, such as Erlotinib, which targets specific cancer pathways. The compound's ability to undergo nucleophilic substitution reactions allows for the attachment of various chemical moieties, potentially leading to novel drug candidates.

Research indicates that indazole derivatives exhibit a range of biological activities, including:

  • Anticancer Properties : The compound may interact with key biological targets involved in cancer progression.
  • Anti-inflammatory Effects : Potential applications in treating conditions mediated by inflammatory processes.
  • CB1 Receptor Modulation : Some studies suggest that indazole derivatives can act as agonists for the cannabinoid receptor CB1, which is implicated in pain management and other therapeutic areas .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the indazole core.
  • Introduction of the bromomethyl group via electrophilic substitution.
  • Esterification to form the tert-butyl ester.

Alternative synthetic routes may also be explored to optimize yield and purity.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
Tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylateAmino group instead of bromomethylEnhanced solubility
5-ChloroindazoleLacks tert-butyl and bromomethyl groupsSimpler structure
3-(Bromomethyl)-5-methylindazoleMethyl instead of tert-butylVariations in lipophilicity

These comparisons highlight how modifications can significantly affect biological activity and chemical behavior.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of indazole derivatives, including this compound:

  • Study on Anticancer Activity : Research demonstrated that compounds with similar structures were effective in inhibiting tumor growth in vitro, suggesting potential efficacy against various cancers.
  • Inflammation Models : In animal models, certain indazole derivatives showed promise in reducing inflammation markers, indicating potential therapeutic use in inflammatory diseases.

These findings underscore the importance of further research into the mechanisms of action and therapeutic applications of this compound .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 944899-43-8 C₁₃H₁₄BrClN₂O₂ 345.62 3-Bromomethyl, 5-Chloro
tert-Butyl 3-(bromomethyl)-5-fluoro-1H-indazole-1-carboxylate 944904-75-0 C₁₃H₁₄BrFN₂O₂ 329.17 3-Bromomethyl, 5-Fluoro
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate 1509924-32-6 C₁₂H₁₄BrN₃O₂ 312.16 3-Amino, 5-Bromo
tert-Butyl 5-bromo-3-(cyclohexanecarboxamido)-1H-indazole-1-carboxylate N/A C₁₉H₂₃BrN₂O₃ 419.31 3-Cyclohexanecarboxamido, 5-Bromo

Q & A

Q. Q1. What are the optimal synthetic routes for preparing tert-butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate, and how do reaction conditions influence yield?

A: The synthesis of this compound typically involves functionalizing the indazole core. A common approach is to introduce the bromomethyl group at position 3 via alkylation or halogenation reactions. For example, tert-butyl esters are often synthesized using tert-butyl alcohol and a carboxylic acid derivative (e.g., 5-chloro-1H-indazole-1-carboxylic acid) in the presence of dehydrating agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) under anhydrous conditions . Bromination of the methyl group may utilize reagents such as N-bromosuccinimide (NBS) in a radical-initiated process. Yield optimization requires precise control of temperature, solvent polarity (e.g., DMF or DMSO), and stoichiometry of the brominating agent. Impurities often arise from over-bromination or ester hydrolysis, necessitating purification via column chromatography or recrystallization.

Q. Q2. What spectroscopic and crystallographic methods are critical for characterizing this compound, and how do they resolve structural ambiguities?

A: Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.3 ppm for CH₃), bromomethyl (δ ~3.5–4.5 ppm for CH₂Br), and indazole aromatic protons (δ ~7.5–8.5 ppm). 2D NMR (e.g., COSY, HSQC) clarifies substitution patterns.
  • X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve bond angles and crystal packing. For example, the tert-butyl group’s steric bulk often influences torsion angles and hydrogen-bonding networks .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns (e.g., bromine’s 1:1 natural abundance for ⁷⁹Br/⁸¹Br). Discrepancies between calculated and observed masses may indicate incomplete bromination or degradation.

Advanced Research Questions

Q. Q3. How do competing reaction pathways during bromomethylation impact the purity of the final product, and what analytical strategies mitigate these issues?

A: Competing pathways include:

  • Di-bromination : Excess brominating agents or prolonged reaction times can lead to di-substituted byproducts.
  • Ester Hydrolysis : Moisture-sensitive tert-butyl esters may hydrolyze to carboxylic acids under acidic/neutral conditions.
    Mitigation strategies :
  • In situ monitoring : Use FTIR or Raman spectroscopy to track bromine consumption.
  • HPLC-MS : Quantify impurities via reverse-phase chromatography with UV/Vis and MS detection. Adjust reaction quenching (e.g., rapid cooling) to minimize hydrolysis .

Q. Q4. How do crystallographic data and computational modeling explain discrepancies between predicted and observed hydrogen-bonding interactions in this compound?

A: Discrepancies often arise from:

  • Packing Effects : Crystal lattice forces may distort hydrogen-bond geometries predicted by gas-phase DFT calculations.
  • Dynamic Disorder : Flexible tert-butyl or bromomethyl groups can adopt multiple conformations, complicating electron density maps.
    Resolution :
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O, C–Br···π) and identifies dominant packing motifs .
  • DFT Optimization : Compare experimental (X-ray) and computed (B3LYP/6-31G*) bond lengths/angles to assess lattice strain .

Q. Q5. What role does the bromomethyl group play in facilitating cross-coupling reactions, and how does the chloro substituent influence reactivity?

A: The bromomethyl group serves as an electrophilic site for nucleophilic substitution (e.g., Suzuki-Miyaura coupling) or radical reactions. The electron-withdrawing chloro substituent at position 5 enhances the indazole ring’s electrophilicity, directing cross-coupling to the bromomethyl site. However, steric hindrance from the tert-butyl group may slow kinetics. Methodological considerations :

  • Catalyst Selection : Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for C–N bond formation.
  • Solvent Effects : Polar aprotic solvents (e.g., THF) improve solubility of metal complexes .

Q. Q6. How can computational tools predict the compound’s stability under varying storage conditions, and what experimental validations are required?

A: In silico methods :

  • Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., ester hydrolysis) under thermal or hydrolytic stress.
  • QSPR Models : Correlate molecular descriptors (e.g., LogP, H-bond donors) with stability.
    Experimental validation :
  • Accelerated Stability Studies : Store samples at 40°C/75% RH and monitor via HPLC for degradation products.
  • Solid-State NMR : Detect amorphous-crystalline phase transitions affecting shelf life .

Data Contradiction and Reproducibility

Q. Q7. How should researchers address inconsistencies between NMR and X-ray data regarding the compound’s conformation?

A: Discrepancies may arise from:

  • Solution vs. Solid-State Conformations : NMR reflects time-averaged structures in solution, while X-ray captures static solid-state conformations.
  • Dynamic Effects : Rapid tert-butyl rotation in solution masks anisotropic environments.
    Resolution :
  • VT-NMR : Variable-temperature NMR probes conformational flexibility (e.g., coalescence temperatures for rotating groups).
  • Complementary Techniques : Compare with neutron diffraction or solid-state NMR for unambiguous assignments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate
Reactant of Route 2
tert-Butyl 3-(bromomethyl)-5-chloro-1H-indazole-1-carboxylate

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